Raloxifene Hydrochloride

Catalog No.
S548691
CAS No.
82640-04-8
M.F
C28H28ClNO4S
M. Wt
510.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raloxifene Hydrochloride

CAS Number

82640-04-8

Product Name

Raloxifene Hydrochloride

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride

Molecular Formula

C28H28ClNO4S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
5.12e-04 g/L

Synonyms

Evista, Keoxifene, Keoxifene Hydrochloride, LY 139481, LY 156758, LY-139481, LY-156758, LY139481, LY156758, Raloxifene, Raloxifene HCl, Raloxifene Hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl

The exact mass of the compound Raloxifene hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Tamoxifen. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osteoporosis Prevention and Treatment:

  • Mechanism of action: Raloxifene acts as an agonist on estrogen receptors in bone, stimulating bone formation and reducing bone resorption. This helps to prevent postmenopausal osteoporosis and increase bone mineral density (BMD). [Source: National Institutes of Health (NIH): ]
  • Clinical evidence: Multiple large-scale trials have demonstrated the efficacy of raloxifene in increasing BMD and reducing fracture risk in postmenopausal women with osteoporosis. [Source: The Raloxifene Use for The Heart (RUTH) Study: ]

Breast Cancer Risk Reduction:

  • Mechanism of action: Raloxifene exhibits anti-estrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent breast cancer cells. [Source: Rationale for using raloxifene to prevent both osteoporosis and breast cancer in postmenopausal women: ]
  • Clinical evidence: Studies like the Multiple Outcomes of Raloxifene Evaluation (MORE) trial suggest that raloxifene can reduce the risk of invasive breast cancer in high-risk postmenopausal women. [Source: Skeletal effects of raloxifene after 8 years: results from the continuing outcomes relevant to Evista (CORE) study: ]

Cardiovascular Health:

  • Mechanism of action: Raloxifene may have beneficial effects on cardiovascular health by improving lipid profiles, reducing inflammation, and improving endothelial function. [Source: Design and methods of the Raloxifene Use for The Heart (RUTH) study: ]
  • Clinical evidence: While some studies suggest potential benefits, the RUTH trial did not find a significant reduction in cardiovascular events with raloxifene compared to placebo. Further research is needed in this area.

Other Potential Applications:

  • Schizophrenia: Early research suggests that raloxifene might be beneficial in treating schizophrenia symptoms, but large-scale clinical trials are needed for confirmation. [Source: Raloxifene - StatPearls: ]
  • Alzheimer's disease: Preliminary studies indicate potential neuroprotective effects of raloxifene in Alzheimer's disease, but further investigation is necessary.

Raloxifene hydrochloride is a selective estrogen receptor modulator, classified as a second-generation compound within the benzothiophene group. It is primarily utilized in the management and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in women with osteoporosis or those at high risk for the disease. Raloxifene exhibits both estrogenic and antiestrogenic effects, acting as an estrogen agonist in bone and lipid metabolism while antagonizing estrogen receptors in breast and uterine tissues .

The chemical formula of Raloxifene hydrochloride is C28H28ClNO4SC_{28}H_{28}ClNO_{4}S, with a molar mass of approximately 510.044 g/mol. Its IUPAC name is 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol hydrochloride .

Raloxifene's mechanism of action involves its selective binding to estrogen receptors. In bone tissue, it acts as an agonist, stimulating bone formation and inhibiting resorption (breakdown) by osteoclasts (bone-resorbing cells) []. In breast tissue, it acts as an antagonist, blocking the stimulatory effects of estrogen on breast cancer cell growth [].

Raloxifene undergoes extensive metabolism primarily through glucuronidation, resulting in several metabolites, including raloxifene-4'-glucuronide and raloxifene-6-glucuronide. This metabolic pathway does not involve the cytochrome P450 system, making it unique among many pharmaceuticals . The drug exhibits a low absolute bioavailability of about 2% due to significant first-pass metabolism, although its absorption rate is approximately 60% .

Raloxifene functions by binding to estrogen receptors, leading to tissue-specific effects. In bone tissue, it mimics estrogen's protective effects against osteoporosis by decreasing bone resorption and turnover. Conversely, it antagonizes estrogen's proliferative effects in breast and uterine tissues, thereby reducing the risk of estrogen-dependent cancers .

In addition to its skeletal benefits, Raloxifene positively influences lipid profiles by lowering total cholesterol and low-density lipoprotein cholesterol levels while having minimal effects on triglycerides and high-density lipoprotein cholesterol .

The synthesis of Raloxifene hydrochloride involves several key steps:

  • Formation of Benzothiophene Derivative: The initial step typically involves synthesizing a benzothiophene core through cyclization reactions.
  • Introduction of Functional Groups: Various functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions to create the desired hydroxyl and piperidine moieties.
  • Hydrochloride Salt Formation: The final step includes converting the free base form into its hydrochloride salt for improved solubility and stability .

Raloxifene is primarily used for:

  • Osteoporosis Management: It helps prevent bone loss in postmenopausal women.
  • Breast Cancer Risk Reduction: It lowers the risk of invasive breast cancer in women at high risk.
  • Cardiovascular Health: By improving lipid profiles, it may contribute to cardiovascular health .

Raloxifene exhibits several significant drug interactions:

  • Synergistic Effects: There are reports of interactions with other selective estrogen receptor modulators like ospemifene, enhancing each other's effects.
  • Inhibitory Interactions: Concomitant use with bile acid-binding resins (e.g., cholestyramine) can reduce the absorption of Raloxifene.
  • Caution with Other Medications: Caution is advised when used alongside highly protein-bound drugs (e.g., diazepam), as Raloxifene may alter their binding dynamics .

Raloxifene shares similarities with other selective estrogen receptor modulators but has distinct characteristics that set it apart. Below are some comparable compounds:

Compound NameUnique Features
TamoxifenFirst-generation selective estrogen receptor modulator; acts as an agonist in the uterus.
ToremifeneSimilar to Tamoxifen but with fewer side effects; used for breast cancer treatment.
BazedoxifeneNewer SERM; shows promise in treating menopause-related symptoms without increasing cancer risk.

Uniqueness of Raloxifene:

  • Raloxifene specifically targets bone health while minimizing risks associated with breast and uterine tissues.
  • Its unique metabolic pathway (glucuronidation) differentiates it from many other SERMs that rely on cytochrome P450 metabolism .

Tissue-Specific Agonist and Antagonist Activities

Raloxifene hydrochloride demonstrates spatially distinct pharmacological effects by functioning as an estrogen agonist in bone tissue and an antagonist in breast and uterine tissues. In bone, raloxifene mimics estrogen’s ability to maintain bone mineral density by binding to ERα and ERβ, thereby upregulating transforming growth factor-β3 (TGF-β3) expression. This cytokine promotes osteoblast differentiation and inhibits osteoclast activity, leading to enhanced bone matrix deposition [1] [2].

Conversely, in breast tissue, raloxifene antagonizes estrogen-dependent proliferative signaling. By competitively binding to ERα, it prevents the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1), effectively suppressing the transcription of genes like cyclin D1 and vascular endothelial growth factor (VEGF) [2] [4]. This antiproliferative activity underlies its clinical utility in reducing breast cancer risk. In uterine tissue, raloxifene lacks the agonist effects observed with earlier SERMs like tamoxifen, thereby avoiding endometrial hyperplasia [1] [3].

Table 1: Tissue-Specific Gene Regulation by Raloxifene Hydrochloride

TissueTarget GeneRegulatory EffectFunctional Outcome
BoneTGF-β3UpregulationOsteoblast activation [2]
BreastCyclin D1DownregulationCell cycle arrest [4]
UterusVEGFNeutralNo endometrial thickening [1]

Differential Effects on Estrogen Receptor Subtypes

Raloxifene’s pharmacological actions are mediated through both ERα and ERβ, but its effects vary depending on receptor subtype distribution and dimerization patterns. ERα, predominant in breast and uterine tissues, forms heterodimers with ERβ when bound to raloxifene, favoring the recruitment of corepressors like nuclear receptor corepressor 1 (NCoR1). This shifts the transcriptional balance toward antagonism in tissues where proliferation is estrogen-dependent [2] [4].

In contrast, ERβ-rich environments, such as pancreatic ductal adenocarcinoma (PDAC) cells, raloxifene exhibits potent antiproliferative effects by suppressing interleukin-6 (IL-6) secretion and signal transducer and activator of transcription 3 (STAT3) phosphorylation. siRNA knockdown experiments confirm that ERβ, not ERα, is essential for mediating these effects [5]. Structural analyses of ERα mutants (e.g., Y537S) further reveal that raloxifene stabilizes helix 12 in an antagonistic conformation, preventing coactivator binding and transcriptional activation [4].

Binding Affinity Comparative Analysis

Raloxifene hydrochloride exhibits high binding affinity for both ERα and ERβ, with dissociation constants (Kd) comparable to estradiol (0.05–0.1 nM vs. 0.02–0.05 nM) [2]. However, its binding mode diverges significantly. X-ray crystallography shows that raloxifene induces a 180° rotation of helix 12 in ERα’s ligand-binding domain (LBD), creating a steric hindrance that blocks coactivator docking [4]. This contrasts with ERβ, where helix 12 adopts a less restrictive position, permitting partial agonist activity in certain contexts [5].

Table 2: Binding Affinity and Conformational Effects of Raloxifene

ReceptorKd (nM)Helix 12 PositionCoactivator Recruitment
ERα0.07AntagonisticInhibited [4]
ERβ0.09Partial agonistContext-dependent [5]

Aspartic acid-351 (Asp-351) represents a fundamental structural determinant in the ligand binding domain of estrogen receptor alpha that orchestrates the pharmacological activity of raloxifene hydrochloride. The amino acid residue occupies a strategic position within the receptor's binding cavity, where it forms critical intermolecular interactions that distinguish raloxifene from other selective estrogen receptor modulators [1] [2].

The crystallographic evidence demonstrates that Asp-351 establishes a robust hydrogen bond with the piperidine ring nitrogen of raloxifene, characterized by an optimal bond distance of 2.7 Å and a bond angle of 180° [2]. This interaction represents more than a simple binding contact; it serves as a molecular switch that determines the receptor's conformational state and subsequent biological activity. The negative charge of the aspartate carboxylate group creates an electrostatic attraction with the positively charged piperidine nitrogen, forming a stable ionic interaction that anchors the raloxifene molecule within the binding pocket [1] [2].

Mutagenesis studies have provided compelling evidence for the critical nature of this interaction. When Asp-351 is replaced with glutamic acid (D351E), which possesses a longer side chain, the hydrogen bond distance increases to 3.5-5.0 Å with a reduced bond angle of 130° [2]. This alteration fundamentally changes the pharmacological profile of raloxifene, converting it from a complete antagonist to a partial agonist. The extended glutamic acid side chain cannot effectively neutralize the basic piperidine ring, allowing the negative charge to remain exposed on the receptor surface and available for coactivator binding [2].

The specificity of the Asp-351 interaction is further demonstrated by mutations to tyrosine (D351Y) and phenylalanine (D351F). The D351Y mutation, which introduces an aromatic ring with a hydroxyl group, significantly reduces binding affinity for raloxifene with an increase in IC50 values from 0.95 nM to 7.70 nM [2]. The D351F mutation, which replaces the negative charge with a hydrophobic phenyl ring, eliminates the capacity for hydrogen bonding entirely, resulting in a 5-fold reduction in binding affinity [2].

Receptor MutationIC50 (nM)Binding Affinity ChangeFunctional Effect
Asp-351 (Wild-type)0.95BaselineComplete antagonist
D351E4.354.6-fold increasePartial agonist
D351G6.937.3-fold increaseReduced antagonism
D351Y7.708.1-fold increasePartial agonist
D351F4.875.1-fold increaseReduced activity

The molecular mechanism underlying Asp-351's critical role involves the concept of charge neutralization. The piperidine ring of raloxifene functions as a molecular shield that neutralizes the negative charge of Asp-351, preventing the formation of an active coactivator-binding surface [1] [2]. This neutralization is essential for maintaining the antagonist character of raloxifene in estrogen-responsive tissues. When this interaction is disrupted through mutations, the exposed negative charge becomes available for interaction with coactivator proteins, leading to estrogen-like activity [2].

Piperidine Ring Function in Receptor Binding

The piperidine ring of raloxifene hydrochloride represents a sophisticated molecular recognition element that orchestrates precise interactions within the estrogen receptor binding domain. This six-membered saturated heterocycle, containing a basic nitrogen atom, functions as both a hydrogen bond donor and an electrostatic interaction partner, establishing critical contacts that define the compound's pharmacological profile [1] [2] [3].

The piperidine nitrogen atom occupies a precisely defined position within the receptor cavity, where it forms a strong hydrogen bond with the carboxylate group of Asp-351 [2]. This interaction is characterized by optimal geometric parameters: a bond distance of 2.7 Å and a bond angle of 180°, indicating a linear hydrogen bonding arrangement that maximizes electrostatic stabilization [2]. The nitrogen's partial positive charge, resulting from protonation at physiological pH, creates a complementary electrostatic interaction with the negatively charged aspartate residue [1].

The structural specificity of the piperidine ring is demonstrated through comparative analysis with raloxifene derivative R1h, where the piperidine nitrogen is replaced with a carbon atom to form a cyclohexane ring [2]. This structural modification eliminates the capacity for hydrogen bonding and charge neutralization, resulting in a dramatic reduction in binding affinity. The IC50 values for compound R1h are approximately 70-fold higher than those for raloxifene (69.47 nM versus 0.95 nM for wild-type receptor), demonstrating the essential nature of the nitrogen atom for high-affinity binding [2].

The piperidine ring's conformational properties contribute significantly to its functional role. The ring adopts a chair conformation that positions the nitrogen atom in an optimal orientation for interaction with Asp-351 [2]. The hydrogen bond formation forces the piperidine ring into what has been described as an "awkward high-energy gauche position" [2]. This conformational constraint is energetically unfavorable but is stabilized by the strong hydrogen bonding interaction, demonstrating the thermodynamic driving force for receptor binding.

The molecular recognition pattern extends beyond the direct hydrogen bond to encompass van der Waals interactions between the piperidine ring and surrounding receptor residues. The ring makes extensive hydrophobic contacts with helices H3, H5/6, H11, and the loop between helices H11 and H12 [4]. These interactions contribute to the overall binding energy and help position the piperidine ring for optimal hydrogen bonding geometry.

The piperidine ring's role in receptor binding is further illustrated by its interaction with the receptor's dynamic regions. The binding of raloxifene causes conformational changes in the receptor, including outward movement of the N-terminal half of helix H3 by 0.8 to 1.4 Å to accommodate the piperidine moiety [3]. This induced fit mechanism demonstrates the active role of the piperidine ring in shaping the receptor's conformation.

Structural FeatureRaloxifeneCompound R1hFunctional Impact
Ring SystemPiperidineCyclohexaneHydrogen bonding capacity
Nitrogen PresentYesNoCharge neutralization
IC50 (nM)0.9569.4773-fold difference
Asp-351 InteractionStrong H-bondNoneBinding specificity

Side Chain Orientation and Conformational Effects

The side chain orientation of raloxifene hydrochloride represents a defining structural feature that distinguishes it from other selective estrogen receptor modulators and determines its unique pharmacological profile. The compound's side chain, containing the piperidine ring and ethoxy substituent, adopts a distinctive three-dimensional arrangement that is perpendicular to the benzothiophene core structure [5] [6] [7].

The orthogonal orientation of the side chain relative to the stilbene plane is imposed by the carbonyl "hinge" located between the benzothiophene core and the side chain [5] [7]. This single carbon atom in the hinge region dictates the molecular conformation through steric and electronic constraints. Molecular modeling studies have demonstrated that this carbonyl hinge causes a dramatic change in side chain orientation, from a coplanar arrangement (as observed in tamoxifen) to a nearly orthogonal orientation in raloxifene [5] [7].

The conformational effects of this side chain orientation are manifold and critical for biological activity. The perpendicular arrangement allows the bulky side chain to protrude from the receptor binding cavity, extending between helices H3 and H11 [2] [3]. This protrusion displaces helix H12 from its normal position, preventing the formation of an active coactivator-binding surface and maintaining the antagonist character of the compound [2] [8].

The side chain's conformational flexibility is restricted by intramolecular interactions, particularly hydrogen bonding between the piperidine nitrogen and the ethoxy group. Nuclear magnetic resonance studies have revealed a preferential synclinal conformation of the side chain, involving the four atoms of the nitrogen-carbon-carbon-oxygen moiety [4]. This intramolecular hydrogen bonding (with an N···O distance of 3.02 Å) is reinforced by attractive electrostatic interactions between the amino and ethoxy groups [4].

The conformational constraints imposed by the side chain orientation have been validated through structure-activity relationship studies. Compounds in which the side chain is locked in orientations similar to raloxifene maintain the tissue-selective profile, while those with coplanar side chain orientations (similar to tamoxifen) exhibit increased uterine stimulation [7]. This relationship demonstrates the direct connection between molecular conformation and biological selectivity.

The side chain's interaction with the receptor environment induces specific conformational changes in the protein structure. The binding of raloxifene causes the residues that define the "neck" of the binding channel (Thr299, Ala302, and Trp335) to move outward by 0.8 to 1.4 Å to accommodate the pendant piperidine ring [3]. Compensatory movements occur on the opposite side of the cavity, where helix H7 and the H7-H8 loop shift inward toward the bound ligand [3].

The conformational effects extend to the receptor's dynamic properties, as revealed by fluorescence anisotropy studies. Raloxifene produces distinctive spectroscopic signatures that reflect the conformational and dynamic features of the receptor-ligand complex [9]. The compound induces a conformation that is closer to pure antagonists than to other selective estrogen receptor modulators, consistent with its high degree of tissue selectivity [9].

Conformational ParameterRaloxifene EffectFunctional Consequence
Side chain orientationOrthogonal to benzothiopheneTissue-selective antagonism
Piperidine positionHigh-energy gauche conformationStable Asp-351 interaction
Helix H12 positioningDisplaced from coactivator siteBlocked transcriptional activation
Receptor cavity adaptationInduced fit accommodationOptimized binding geometry
Molecular flexibilityRestricted by carbonyl hingeMaintained selectivity profile

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

509.1427572 Da

Monoisotopic Mass

509.1427572 Da

Heavy Atom Count

35

Melting Point

268-272
143-147 °C
Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/
143 - 147 °C

UNII

4F86W47BR6

Related CAS

84449-90-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (83.58%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (97.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (77.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Optruma is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Optruma or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5. 1).
Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.
Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

NCI Cancer Drugs

Drug: Raloxifenehydrochloride
US Brand Name(s): Evista
FDA Approval: Yes
Raloxifene hydrochloride is approved to prevent : Breast cancer. It is used to decrease the chance of invasive breast cancer in postmenopausal women who have a high risk for developing the disease or who have osteoporosis.
Raloxifene hydrochloride is also approved to prevent and treat: Osteoporosis in postmenopausal women.
Raloxifene hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Estrogen Antagonists; Selective Estrogen Receptor Modulators; Bone Density Conservation Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Raloxifene is included in the database.
Evista is indicated for the treatment and prevention of osteoporosis in postmenopausal women. /Included in US product label/
Evista is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Raloxifene (14 total), please visit the HSDB record page.

Pharmacology

Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer.

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

G03XC01

Mechanism of Action

Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass.
Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases.
The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

82640-04-8

Absorption Distribution and Excretion

Raloxifene is well absorbed from the gastrointestinal tract, with approximately 60% fo the drug being absorbed following oral administration. Due to the extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2%. Following oral ingestion of a single dose or multiple dose of raloxifen in healthy postmenopausal women, the mean peak plasma concentrations (Cmax) were 0.50 and 1.36 ng/mL, respectively, and the AUC values were 27.2 and 24.2 ngxhr/mL, respectively. The time to reach Cmax following a single or multiple oral doses were 27.7 and 32.5 hours, respectively. Although not clinically significant, oral ingestion of raloxifene with high-fat meals is thought to increase the systemic bioavailability of the drug by increasnig the peak plasma concentrations (Cmax) and AUC by 28% and 16%, respectively.
Raloxifene predominantly undergoes fecal excretion, with less than 0.2% of the dose being excreted in the urine as unchanged form of the compound and less than 6% of the dose being excreted as glucuronide conjugates. Co-administration with [cholestyramine], a bile acid sequestrant, was shown to reduce the enterohepatic recycling of raloxifene by 60%.
Following oral administration of single doses randing from 30 to 150 mg in postmenopausal women, the volume of distribution was about 2348 L/kg. Following oral administration of multiple doses, the value increased to 2853 L/kg. Raloxifene is widely distributed in the tissues. It is not known whether raloxifene is excreted in human milk.
Following intravenous administration, raloxifene was shown to be cleared at a rate approximating hepatic blood flow. The apparent oral clearance is reported to be 44.1 L/kgxhr. The clearance can range from 40 to 60L/kgxhr following chronic dosing. In healthy postmenopausal women receiving multiple oral dose, the mean clearance was 47.4 L/kgxhr. Apparent clearance can be reduced by 56% in patients with hepatic impairment.
It is not known whether raloxifene crosses the human placenta. The molecular weight (about 474 for the free base) and the long elimination half life suggest that the drug will cross to the embryo-fetus. However, the high plasma protein binding might limit the exposure.
Raloxifene undergoes extensive first-pass glucuronidation and enterohepatic circulation, and peak plasma concentrations of the glucuronide conjugates of raloxifene are achieved more rapidly than peak plasma concentrations of the parent drug. Following oral administration of a single 120- or 150-mg dose of raloxifene hydrochloride, peak plasma concentrations of raloxifene and its glucuronide conjugates are achieved at 6 and 1 hour, respectively. Plasma concentrations of raloxifene's glucuronide conjugates exceed those of the parent drug, and the time to achieve maximum concentrations of the drug and glucuronide metabolites depends on the extent and rate of systemic interconversion and enterohepatic circulation. Following oral administration of radiolabeled raloxifene, less than 1% of total circulating radiolabeled material in plasma represented parent drug.
The apparent volume of distribution following oral administration of single doses of raloxifene hydrochloride 30-150 mg is 2348 L/kg, suggesting extensive tissue distribution. The volume of distribution reportedly is not dose dependent over a dosage range of 30-150 mg daily.
Raloxifene is excreted principally in feces as unabsorbed drug and via biliary elimination as glucuronide conjugates, which subsequently are metabolized by bacteria in the GI tract to the parent drug. Following oral administration, less than 6 or 0.2% of a raloxifene dose is excreted as glucuronide conjugates or parent drug, respectively, in urine.
For more Absorption, Distribution and Excretion (Complete) data for Raloxifene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Raloxifene is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway. It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound. It mainly undergoes first-pass metabolism to form glucuronide conjugates, raloxifene-4'-glucuronide (raloxifene-4'-β-glucuronide), raloxifene-6-glucuronide (raloxifene-6-β-glucuronide), and raloxifene-6,4'-diglucuronide. No other metabolites have been detected in human plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.
Biotransformation and disposition of raloxifene in humans have been determined following oral administration of (14)C-labeled raloxifene. Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. No other metabolites have been detected, providing strong evidence that raloxifene is not metabolized by cytochrome P450 pathways. Unconjugated raloxifene comprises less than 1% of the total radiolabeled material in plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.
Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates raloxifene 4'-glucuronide, 6-glucuronide, and 6,4'-diglucuronide. Metabolism of raloxifene does not appear to be mediated by cytochrome P-450 enzymes, since metabolites other than glucuronide conjugates have not been identified.
Raloxifene has known human metabolites that include [2-(3,4-dihydroxyphenyl)-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone, Raloxifene 6-O-glucuronide, and [6,7-Dihydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-yl][4-(2-piperidinoethoxy)phenyl]methanone.

Associated Chemicals

Raloxifene hydrochloride; 82640-04-8

Wikipedia

Raloxifene

FDA Medication Guides

EVISTA
RALOXIFENE HYDROCHLORIDE
TABLET; ORAL
TABLET;ORAL
LILLY
09/13/2007
06/27/2018

Drug Warnings

Use of tamoxifen has been associated with increased rates of cataracts and cataract surgery. In the STAR study, fewer cataracts (RR 0.79; 95% confidence interval: 0.68-0.92) and cataract surgeries (RR 0.82; 95% confidence interval: 0.68-0.99) occurred in those receiving raloxifene than in those receiving tamoxifen.
Use of raloxifene did not affect the risk of coronary events in a study in postmenopausal women with coronary heart disease (CHD) or risk factors for CHD (RUTH study). In the STAR study, the incidence of ischemic heart disease (i.e., myocardial infarction, severe angina, acute ischemic syndrome) in those receiving raloxifene was similar to the incidence in those receiving tamoxifen.
The percentage of sexually active women was lower with raloxifene compared with tamoxifen at nearly every assessment point over the 5-year study duration; among sexually active women, there were increased reports of difficulty with sexual arousal, interest and enjoyment in women receiving raloxifene.
Syncope or development of a varicose vein condition1 has occurred in up to 2.3% of patients receiving raloxifene in clinical studies. In clinical trials, peripheral edema occurred in up to 14.1% of raloxifene-treated women.
For more Drug Warnings (Complete) data for Raloxifene (25 total), please visit the HSDB record page.

Biological Half Life

The average plasma elimination half-life of raloxifene ranges from 27 to 32 hours. The prolonged half-life has been attributed to the drug's reversible systemic metabolism and significant enterohepatic cycling.
The plasma elimination half-life of raloxifene at steady-state averages 32.5 hours (range: 15.8-86.6 hours).
Raloxifene and its glucuronide conjugates are interconverted by reversible systemic metabolism and enterohepatic cycling, thereby prolonging its plasma elimination half-life to 27.7 hours after oral dosing.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Condensation of alpha-bromo-p-methoxyacetophenone with m-methoxythiophenol using polyphosphoric acid yields alpha-(m-methoxyphenylthio)-p-methoxy-acetophenone, which is cyclized by a Friedel-Crafts-type reaction to form 2-(p-methoxyphenyl)-6-methoxybenzothiazole. The methoxyphenyl group apparently shifts from the theoretical 3- to the 2-position on the thiazole ring. The two methyl ether groups are removed and the resulting phenols reacted with methanesufonyl chloride to form the sulfonate ester (I). Methyl paraben is alkylated with 1-(2-chloroethyl)piperidine to yield the piperidinoethyl ether; the ester is hydrolyzed to the acid and converted to the acyl halide (II). Compound I is then acylated with II (Friedel-Crafts), which attaches the carbonyl group to the 3-position of the thiazole ring, and finally the sulfonate esters are hydrolyzed to the free base of the title compound.
Preparation ... C. D. Jones, European Patent Office patent 62503; idem, United States of America patent 4418068 (1982, 1983 both to Lilly).

Storage Conditions

Store at controlled room temperature, 20 deg to 25 °C (68 deg to 77 °F) [see USP]. The USP defines controlled room temperature as a temperature maintained thermostatically that encompasses the usual and customary working environment of 20 deg to 25 det C (68 deg to 77 °F); that results in a mean kinetic temperature calculated to be not more than 25 °C; and that allows for excursions between 15 deg and 30 °C (59 deg and 86 °F) that are experienced in pharmacies, hospitals, and warehouses.
Keep container tightly closed in a dry and well-ventilated place. /Raloxifene hydrochloride/

Interactions

The manufacturer states that concomitant use of systemic estrogens with raloxifene currently is not recommended because of the lack of experience from prospective clinical trials with such use.
Concomitant administration of raloxifene and ampicillin results in a 28% decrease in peak plasma concentration and a 14% decrease in the extent of absorption of raloxifene. These changes in raloxifene absorption are consistent with decreased enterohepatic cycling associated with a reduction of enteric bacteria. Because systemic exposure and the elimination rate of raloxifene are not affected, raloxifene may be given concomitantly with ampicillin. In raloxifene-treated women with osteoporosis, concomitant administration of amoxicillin did not affect the plasma concentrations of raloxifene. Raloxifene may be given concomitantly with amoxicillin.
While the effect of long-term administration of raloxifene in conjunction with warfarin has not been studied and the drug reportedly does not affect the protein binding of the anticoagulant, concomitant administration of single doses of raloxifene and warfarin has resulted in a 10% decrease in prothrombin time compared with administration of warfarin alone. In raloxifene-treated women with osteoporosis, concomitant administration of warfarin did not affect the plasma concentrations of raloxifene. If the drugs are used concomitantly, the patient and prothrombin time should be monitored closely and the dosage of the anticoagulant adjusted accordingly.
Administration of cholestyramine and raloxifene results in a 60% decrease in the absorption and enterohepatic cycling of raloxifene. The manufacturer states that raloxifene should not be administered with cholestyramine. Although not studied specifically, other anion-exchange resins would also be expected to decrease the absorption and enterohepatic cycling of raloxifene.
Raloxifene is more than 95% bound to plasma proteins. The manufacturer states that concomitant administration of raloxifene with other highly protein-bound drugs is not expected to affect the plasma concentrations of raloxifene. In raloxifene-treated women with osteoporosis, concomitant administration of other highly protein-bound drugs (eg, gemfibrozil) did not affect the plasma concentrations of raloxifene. Raloxifene reportedly does not affect the protein binding of phenytoin, tamoxifen, or warfarin in vitro. The manufacturer states that caution is advised if raloxifene is used concomitantly with other highly protein-bound drugs such as diazepam, diazoxide, or lidocaine.

Stability Shelf Life

Stable under recommended storage conditions. /Raloxifene hydrochloride/

Dates

Last modified: 09-13-2023
1. Cardiovasc Drug Rev. 2001 Spring;19(1):57-74.

Cardiovascular effects of raloxifene hydrochloride.

Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla
D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.

Author information:
(1)Department of Internal Medicine, School of Medicine, University of Messina,
Italy.

Raloxifene hydrochloride binds to the estrogen receptor and shows
tissue-selective effects; thus, it belongs to a class of drugs recently described
as selective estrogen receptor modulators (SERMs). Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different receptor subtypes in various tissues,
and intracellular events after ligand binding. Raloxifene has estrogen-agonist
effects on bone and lipids and estrogen antagonist effects on the breast and
uterus. In addition to its well established effects on osteoporosis, recent
preclinical and clinical findings suggest that raloxifene also possesses
beneficial effects on the cardiovascular system. These findings indicated that
raloxifene may have cardioprotective properties without an increased risk of
cancer or other side effects. Raloxifene has been shown to reduce total and
low-density lipoprotein cholesterol concentrations in plasma, an effect similar
to that produced by estrogens. Unlike estrogens, however, raloxifene does not
increase high-density lipoprotein cholesterol and triglyceride levels in plasma.
Endothelium is thought to play an important role in the genesis of
atherosclerosis. Several lines of evidence suggest that an intervention with
endothelial function might influence the progression of coronary disease and the
incidence of cardiovascular events. Raloxifene increases the nitric
oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in
post-menopausal women to the same extent as estrogens. Furthermore, in two
randomized trials on post-menopausal women raloxifene reduced homocysteine
levels, another independent risk factor for the development of cardiovascular
disease. Although estrogens remain the drugs of choice in the hormonal therapy of
most postmenopausal women, raloxifene may represent and alternative in women who
are at risk of coronary artery disease.





2. Ann Intern Med. 1999 Mar 2;130(5):431-9.

Clinical effects of raloxifene hydrochloride in women.

Khovidhunkit W(1), Shoback DM.

Author information:
(1)University of California, San Francisco, and Veterans Affairs Medical Center,
94121, USA.

PURPOSE: To review clinical data on raloxifene hydrochloride, a selective
estrogen receptor modulator that was recently approved for the prevention of
osteoporosis in postmenopausal women.
DATA SOURCES: English-language articles published from 1980 to May 1998 were
identified through MEDLINE searches. Bibliographies, book chapters, and meeting
abstracts were reviewed for additional relevant publications.
STUDY SELECTION: Publications that contained information on the background of
development, structure, mechanism of action, tissue-selective effects, and
adverse effects of raloxifene hydrochloride were included.
DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical
information was extracted.
DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a
treatment for breast cancer and osteoporosis. It binds to the estrogen receptor
and shows tissue-selective effects; thus, it belongs to a class of drugs recently
described as selective estrogen receptor modulators. Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different estrogen receptor subtypes in various
tissues, and intracellular events after ligand binding. Raloxifene has
estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects
on the breast and uterus. An increase in bone mineral density at the spine, total
hip, and total body has been reported with raloxifene but seems to be less than
that seen with estrogen or alendronate therapy. Raloxifene has been shown to
produce a reduction in total and low-density lipoprotein cholesterol
concentrations similar to that produced by estrogen therapy, but high-density
lipoprotein cholesterol and triglyceride concentrations do not increase during
raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.
Long-term data on the effects of raloxifene in reduction of risk for fracture;
prevention of cardiovascular events; cognitive function; and the incidence of
breast, ovarian, and uterine cancer are not available. The most common adverse
effect of raloxifene is hot flashes.
CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected
organs in postmenopausal women. Although estrogen remains the drug of choice for
hormonal therapy in most postmenopausal women, raloxifene may be an alternative
in certain groups of women at risk for osteoporosis.

Explore Compound Types